molecular formula C11H17F3N2O3 B1287724 Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate CAS No. 77278-37-6

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate

Cat. No.: B1287724
CAS No.: 77278-37-6
M. Wt: 282.26 g/mol
InChI Key: QTZDAHYEJNNOKU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H17F3N2O3. It is known for its unique structure, which includes a piperazine ring substituted with a trifluoroacetyl group and a tert-butyl ester. This compound is used in various scientific research applications due to its distinct chemical properties .

Scientific Research Applications

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various piperazine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and enhanced binding affinity to proteins. These characteristics make it particularly useful in medicinal chemistry and drug design .

Properties

IUPAC Name

tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-6-4-15(5-7-16)8(17)11(12,13)14/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZDAHYEJNNOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604742
Record name tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77278-37-6
Record name tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl trifluoroacetate (3.9 g, 0.027 mole) was added over 10 minutes to a warm (40° C.) stirred melt of 5.2 g (0.028 mole) 1-[1,1-dimethylethoxycarbonyl]piperazine. The mixture was heated at 120° C. for 2 hours, cooled to room temperature, treated with 1.0 g (0.007 mole) ethyl trifluoroacetate, and reheated for an additional 2 hours. The mixture was allowed to stand 18 hours at room temperature and then was evaporated in vacuo. The residue was dissolved in ether, passed through an alumina-packed column (2.2×16 cm), the eluent collected, washed with dilute aqueous HCl, dried (MgSO4), filtered, and evaporated in vacuo to yield 6.6 g yellow oil which solidified on standin g Recrystallization from hexane gave 6.0 g of white, crystalline solid, m.p. 66°-68° C. Calc. for C11H17F3N2O3 (282.26): C, 46.81; H, 6.07; N, 9.92. Found: C, 46.76; H, 6.40; N, 10.12.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of piperazine-1-carboxylic acid tert-butyl ester (10 g, 53.69 mmol) and pyridine (8.7 mL, 107.57 mmol) in CH2Cl2 (100 mL) was added dropwise (CF3CO)2O (10.5 mL, 75.54 mmol) at 0° C. The resulting mixture was stirred at 0° C. for 2 h. 2N HCl (60 mL) was then added. The organic layer was dried over MgSO4, filtered, and then concentrated. The resulting residue, the title compound, was used in the next reaction without further purification. MS m/z (MH+-Boc) 183.1, (MH+—C4H9) 227.1; 1H NMR (300 MHz, CDCl3): δ 3.45-3.7 (m, 8H), 1.5 (s, 9H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

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